N-(2-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide

Description

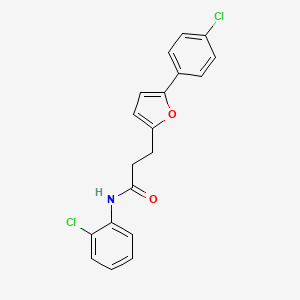

N-(2-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide is a synthetic amide derivative featuring a furan ring substituted with a 4-chlorophenyl group and a propanamide linker attached to a 2-chlorophenylamine moiety. Its structure combines halogenated aromatic systems (chlorophenyl groups) with a heterocyclic furan core, which may influence its electronic properties, solubility, and binding affinity.

Properties

CAS No. |

853311-97-4 |

|---|---|

Molecular Formula |

C19H15Cl2NO2 |

Molecular Weight |

360.2 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide |

InChI |

InChI=1S/C19H15Cl2NO2/c20-14-7-5-13(6-8-14)18-11-9-15(24-18)10-12-19(23)22-17-4-2-1-3-16(17)21/h1-9,11H,10,12H2,(H,22,23) |

InChI Key |

BEZFXUJGNJFEPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-(4-chlorophenyl)-2-furylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Hydroxyl, amino, or alkoxy derivatives.

Scientific Research Applications

N-(2-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Variations on the Aromatic Moieties

- N-(4-Butylphenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide (): Key Difference: The phenyl group is substituted with a 4-butyl chain instead of 2-chloro. This substitution may alter metabolic stability compared to the smaller chloro substituent .

N-(3-Chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide ():

- Key Difference : The phenyl group is 3-chloro (vs. 2-chloro), and the furan bears a 4-fluorophenyl group (vs. 4-chlorophenyl).

- Impact : Fluorine’s electronegativity may enhance electronic interactions with target proteins, while the 3-chloro position on the phenyl ring could sterically hinder binding compared to the 2-chloro isomer .

Heterocyclic Core Modifications

- N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (): Key Difference: A thiazole ring replaces the furan, and the phenyl group is fluorinated. The compound exhibited potent inhibitory effects on KPNB1 (a nuclear transport receptor) and anticancer activity in cell assays, suggesting that heterocycle choice critically influences bioactivity .

- (Z)-N-(5-(2-Chlorobenzyl)thiazol-2-yl)-3-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide (): Key Difference: Incorporates a thiazolidinone ring with a sulfonyl group and additional chlorine atoms. Impact: The thiazolidinone core and sulfur atoms increase molecular weight (534.5 g/mol) and lipophilicity (predicted density: 1.54 g/cm³), which may enhance membrane penetration but pose challenges for solubility. The dual chlorophenyl groups could amplify halogen-bonding interactions .

Pharmacologically Active Analogs

- Taranabant (): Structure: Features a trifluoromethylpyridinyl group and cyanophenyl substituents. Application: A cannabinoid-1 receptor inverse agonist used for obesity treatment. Contrast: The target compound lacks the trifluoromethyl and cyano groups, which are critical for Taranabant’s receptor specificity and metabolic stability. This highlights how electron-withdrawing groups (e.g., CF₃) optimize drug-like properties .

- 3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-phenylpropanamide (): Key Difference: Contains a sulfonyl-piperidine-oxadiazole scaffold. Piperidine introduces basicity, which may affect pharmacokinetics (e.g., half-life) compared to the target compound’s simpler structure .

Biological Activity

N-(2-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide is a synthetic compound belonging to the class of amides, characterized by its unique molecular structure that includes a furan ring and chlorinated phenyl groups. Its molecular formula is with a molecular weight of approximately 353.86 g/mol . This compound has garnered interest for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

Antimicrobial Properties

Research indicates that compounds containing furan rings often exhibit significant biological activities, including antimicrobial properties. Similar derivatives have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the chlorophenyl moiety in this compound may enhance its biological interactions, suggesting its potential as a candidate for drug development targeting bacterial infections.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 4.69 µM |

| Compound B | S. aureus | 5.64 µM |

| This compound | TBD (To Be Determined) | TBD |

Anti-inflammatory Activity

Preliminary studies suggest that the compound may also interact with pathways related to inflammation. This interaction could be vital in developing treatments for inflammatory diseases, although specific mechanisms of action remain to be elucidated .

Case Studies and Research Findings

- Study on Furan Derivatives : A study focusing on various furan derivatives indicated that those with chlorinated phenyl groups exhibited enhanced antimicrobial activity compared to their non-chlorinated counterparts. This suggests that the chlorination may play a crucial role in enhancing the biological activity of similar compounds .

- Mechanistic Studies : Mechanistic studies on related compounds have shown that they may target specific biological pathways involved in infection and inflammation, warranting further investigation into this compound's specific interactions within these pathways .

- Comparative Analysis : When compared to other similar compounds, this compound's unique electronic properties due to the chlorine substitution might enhance its reactivity and interaction with biological targets, potentially leading to improved pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.